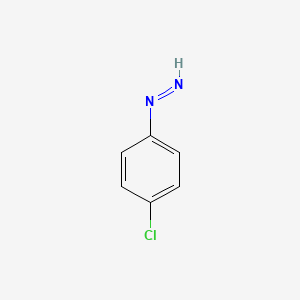
(4-Chlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diazene can be synthesized through a diazotization reaction. The process involves the following steps:
Diazotization: 4-chloroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (5-10°C) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline or another aromatic amine to form 4-chlorophenyldiazene.
Industrial Production Methods: In industrial settings, the synthesis of 4-chlorophenyldiazene follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)diazene undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chloroaniline using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: It can be oxidized to form 4-chloronitrobenzene using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom in 4-chlorophenyldiazene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-chloroaniline.
Oxidation: 4-chloronitrobenzene.
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a probe in studying the interactions between proteins and small molecules.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-chlorophenyldiazene involves its ability to undergo reversible isomerization between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The compound can interact with specific molecular targets, altering their conformation and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve changes in the electronic structure of the compound .
Comparison with Similar Compounds
- 4-Chlorophenylacetic acid
- 4-Methoxyphenylacetic acid
- 4-Fluorophenylacetic acid
- 2-Chlorophenylacetic acid
Comparison: (4-Chlorophenyl)diazene is unique due to its diazene group, which imparts distinct chemical properties compared to other similar compounds. While 4-chlorophenylacetic acid and its derivatives are primarily used in the synthesis of pharmaceuticals and agrochemicals, 4-chlorophenyldiazene’s applications are more diverse, spanning chemistry, biology, and industry .
Properties
CAS No. |
159617-65-9 |
|---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.57 g/mol |
IUPAC Name |
(4-chlorophenyl)diazene |
InChI |
InChI=1S/C6H5ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,8H |
InChI Key |
WTVODLJOVVVSCH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=N)Cl |
Canonical SMILES |
C1=CC(=CC=C1N=N)Cl |
Synonyms |
4-chlorophenyldiazene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















